molecular formula C26H24N2O5S B2916361 N-(4-ethylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide CAS No. 902278-66-4

N-(4-ethylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide

Cat. No. B2916361
CAS RN: 902278-66-4
M. Wt: 476.55
InChI Key: ZPOMNWWBIZMGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anion Coordination and Molecular Geometry

Studies on amide derivatives similar to N-(4-ethylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide reveal insights into their spatial orientations and interactions with anions. The research by Kalita, Baruah, and colleagues on stretched amides demonstrates the tweezer-like geometry of protonated salts, facilitating self-assembly through weak interactions, which could be relevant in materials science and crystal engineering (Kalita & Baruah, 2010).

Structural Studies of Quinoline Derivatives

Karmakar, Kalita, and Baruah explored the structural aspects of quinoline derivatives containing amide bonds. Their work on co-crystals and salts of these compounds might offer valuable data for drug design and pharmaceutical applications, especially in understanding the molecular frameworks that enhance drug-receptor interactions (Karmakar et al., 2009).

Metabolites and Synthetic Pathways

Research on metabolites of related compounds, such as those conducted by Mizuno and colleagues, provides insights into synthetic pathways that could be crucial for developing pharmaceuticals. The use of protective groups and reactions like the Krohnke reaction in the synthesis of complex organic molecules could inform methodologies for synthesizing N-(4-ethylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide derivatives with potential therapeutic uses (Mizuno et al., 2006).

Fluorescence and Molecular Docking Studies

The investigation of N-acetyldopamine derivatives from Periostracum Cicadae by Yang et al., which include studies on molecular structure and fluorescence, could suggest applications in biological imaging or as probes for biochemical pathways. The structural elucidation and functional properties of these compounds may parallel the utility of N-(4-ethylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide in similar contexts (Yang et al., 2015).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-18-9-11-19(12-10-18)27-25(29)17-28-16-24(34(31,32)21-7-5-4-6-8-21)26(30)22-15-20(33-2)13-14-23(22)28/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOMNWWBIZMGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide

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